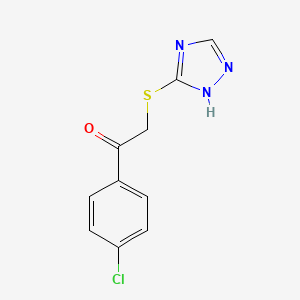

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)9(15)5-16-10-12-6-13-14-10/h1-4,6H,5H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNLYCRIAONWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NC=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone typically involves multi-step organic reactions. One common approach might include:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

Attachment of the Sulfanyl-Ethanone Moiety: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Exploration of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and chlorophenyl group could play crucial roles in these interactions.

Comparison with Similar Compounds

Key Observations:

- Heterocycle Replacement : Replacing the triazole with a triazine () or oxadiazole () alters π-π stacking and hydrogen-bonding capacity, impacting bioavailability .

- Conformational Flexibility : The dihedral angle between the 4-chlorophenyl and triazole rings in the target compound (~25–35°) is critical for optimal enzyme interaction, as seen in crystallographic studies .

Biological Activity

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorophenyl group and a triazole ring linked through a sulfur atom. This structural configuration is significant for its biological interactions.

Molecular Formula : C10H8ClN3OS

Molecular Weight : 245.71 g/mol

Antimicrobial Activity

Triazole derivatives are primarily recognized for their antifungal and antibacterial properties. Research indicates that compounds similar to this compound exhibit potent activity against various microbial strains. The mechanism often involves the inhibition of ergosterol synthesis by targeting cytochrome P450 enzymes in fungi .

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Strong antifungal activity |

Anti-inflammatory Activity

The compound has shown potential in modulating inflammatory responses. Studies have demonstrated that it can influence cytokine release in peripheral blood mononuclear cells (PBMCs), suggesting its role in reducing inflammation through the inhibition of TNF-α and IL-6 release .

| Cytokine | Effect |

|---|---|

| TNF-α | Decreased release |

| IL-6 | Decreased release |

| IL-10 | Modulated response |

Anticancer Activity

Recent investigations have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting critical signaling pathways such as Notch-Akt . The ability to inhibit cell proliferation and invasion marks these compounds as promising candidates for cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial properties comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Response

In vitro studies on PBMCs showed that treatment with the compound resulted in a significant reduction in inflammatory cytokines. The findings suggest that this compound could be beneficial in managing inflammatory diseases .

Q & A

Basic: What are the primary synthetic routes for 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone, and how are intermediates optimized for yield?

The synthesis typically involves Claisen-Schmidt condensation between 4-chloroacetophenone derivatives and thiol-functionalized 1,2,4-triazole precursors. For example:

- Step 1 : Activation of the ketone group via halogenation (e.g., thionyl chloride) to form a reactive intermediate.

- Step 2 : Nucleophilic substitution with 1H-1,2,4-triazole-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization : Yield improvements focus on solvent polarity (ethanol or DMF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 ketone:thiol). Purity is achieved via recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : - and -NMR identify the 4-chlorophenyl group (δ 7.4–7.6 ppm for aromatic protons) and triazole-thioether linkage (δ 2.8–3.2 ppm for CH₂-S) .

- XRD : Single-crystal X-ray diffraction (e.g., using SHELXTL or SHELXL) resolves bond lengths (C-S: ~1.80 Å) and dihedral angles between aromatic/triazole planes (e.g., 85–90° for steric hindrance analysis) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293.1) .

Advanced: How can computational modeling (e.g., DFT) resolve contradictions in crystallographic disorder observed in this compound?

Disorder in chlorophenyl or triazole moieties (e.g., split positions in XRD data) is common due to rotational flexibility or packing effects .

- Method : Density Functional Theory (DFT) calculates energy barriers for rotation (e.g., triazole-thioether bond). Compare optimized geometries with XRD data to identify dominant conformers .

- Validation : Overlay computed and experimental structures using software like Mercury or Olex2. Refinement tools in SHELXL (e.g., PART, EADP constraints) model disorder with occupancy parameters .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for fungicidal activity in analogs of this compound?

- Core Modifications : Replace 4-chlorophenyl with 2,4-difluorophenyl () or adjust triazole substitution (1H- vs. 2H- isomers) to alter steric/electronic profiles .

- Biological Assays : Test against Candida albicans or Aspergillus fumigatus using microdilution methods (MIC values). Correlate activity with logP (lipophilicity) and H-bonding capacity (e.g., triazole N-H donors) .

- Mechanistic Insight : Docking studies (AutoDock Vina) map interactions with fungal cytochrome P450 lanosterol 14α-demethylase .

Basic: What are the common impurities or byproducts during synthesis, and how are they characterized?

- Impurities :

- Unreacted 4-chloroacetophenone : Detected via HPLC (retention time ~8.2 min) .

- Oxidized thioether (sulfone) : Identified by -NMR (upfield shift of CH₂-SO₂ at δ 3.5–4.0 ppm) .

- Mitigation : Use inert atmospheres (N₂) to prevent oxidation and column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced: How do solvent polarity and temperature impact the crystallization of this compound for XRD studies?

- Solvent Selection : High-polarity solvents (e.g., DMSO) favor needle-like crystals but may trap solvent molecules. Low-polarity solvents (e.g., chloroform) yield block crystals with fewer defects .

- Temperature Gradients : Slow cooling (0.5°C/min) from saturated ethanol solutions reduces twinning. For stubborn cases, vapor diffusion (ether into DCM solution) promotes ordered packing .

Advanced: What comparative studies exist between this compound and its 1,2,3-triazole or imidazole analogs?

- Electronic Effects : 1,2,4-Triazole analogs exhibit stronger H-bonding vs. imidazoles (lower pKa of N-H), enhancing target binding .

- Biological Stability : 1,2,4-Triazoles resist metabolic oxidation better than 1,2,3-triazoles (e.g., in rat liver microsome assays) .

- Structural Data : Crystallographic comparisons show 1,2,4-triazoles adopt planar conformations, while imidazoles exhibit puckered rings .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (irritation risks) .

- Ventilation : Use fume hoods due to potential dust generation.

- Waste Disposal : Neutralize with 10% NaOH solution before incineration .

Advanced: How is high-throughput screening (HTS) applied to discover derivatives with enhanced bioactivity?

- Library Design : Combinatorial chemistry generates analogs via varying substituents (e.g., halogens, alkyl chains) on the phenyl or triazole groups .

- Automated Assays : 96-well plate formats measure antifungal activity (OD₆₀₀) and cytotoxicity (MTT assay).

- QSAR Models : Machine learning (Random Forest) predicts bioactivity from molecular descriptors (e.g., topological polar surface area) .

Advanced: What challenges arise in scaling up the synthesis from milligram to gram quantities?

- Exotherm Control : Thiol-ketone reactions are exothermic; use jacketed reactors with chilled brine (−10°C) .

- Purification : Replace column chromatography with fractional crystallization (ethanol/water) for cost efficiency.

- Byproduct Management : Install inline IR spectroscopy to monitor reaction progress and minimize over-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.